molecular formula C17H20O2 B12578990 2-Nonyn-1-one, 1-(4-acetylphenyl)- CAS No. 603126-35-8

2-Nonyn-1-one, 1-(4-acetylphenyl)-

Cat. No.: B12578990
CAS No.: 603126-35-8
M. Wt: 256.34 g/mol
InChI Key: SVQCPQRNBYVNLB-UHFFFAOYSA-N
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Description

2-Nonyn-1-one, 1-(4-acetylphenyl)- (IUPAC name: 1-(4-acetylphenyl)-2-nonyn-1-one) is a synthetic aromatic ketone featuring a 4-acetylphenyl substituent attached to a nonynone backbone. Its molecular formula is C₁₇H₂₀O₂, with an average molecular mass of 268.34 g/mol. The acetyl group at the para position of the phenyl ring introduces electron-withdrawing effects, influencing both its chemical reactivity and physical properties.

This compound is primarily utilized in medicinal chemistry as a precursor or structural motif in the synthesis of bioactive molecules. For instance, it has been incorporated into quinazoline-5-one derivatives designed as cyclooxygenase (COX-1/2) inhibitors with reduced gastrointestinal side effects . Additionally, chalcone derivatives derived from 1-(4-acetylphenyl)-2-nonyn-1-one have demonstrated antimicrobial and antioxidant activities .

Properties

CAS No.

603126-35-8

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

1-(4-acetylphenyl)non-2-yn-1-one

InChI

InChI=1S/C17H20O2/c1-3-4-5-6-7-8-9-17(19)16-12-10-15(11-13-16)14(2)18/h10-13H,3-7H2,1-2H3

InChI Key

SVQCPQRNBYVNLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC(=O)C1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nonyn-1-one, 1-(4-acetylphenyl)- typically involves the reaction of 1-nonyne with 4-acetylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of 2-Nonyn-1-one, 1-(4-acetylphenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Nonyn-1-one, 1-(4-acetylphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nonyne chain to a nonane chain.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nonyn-1-one, 1-(4-acetylphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Nonyn-1-one, 1-(4-acetylphenyl)- involves its interaction with specific molecular targets. The acetylphenyl group can interact with enzymes or receptors, leading to various biological effects. The nonyne chain may also play a role in modulating the compound’s activity by affecting its hydrophobicity and membrane permeability.

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Substituent (Position) Molecular Formula Average Mass (g/mol) Key Functional Groups
1-(4-Acetylphenyl)-2-nonyn-1-one Acetyl (para) C₁₇H₂₀O₂ 268.34 Acetyl, alkyne, ketone
1-(4-Methoxyphenyl)-2-nonyn-1-one Methoxy (para) C₁₆H₂₀O₂ 244.32 Methoxy, alkyne, ketone
1-(3-Methylphenyl)-2-nonyn-1-one Methyl (meta) C₁₆H₂₀O 228.33 Methyl, alkyne, ketone
1-(4-Methylphenyl)-2-nonyn-1-one Methyl (para) C₁₆H₂₀O 228.33 Methyl, alkyne, ketone

Key Observations:

  • Electronic Effects: The acetyl group is strongly electron-withdrawing, reducing electron density on the aromatic ring and increasing electrophilicity of the ketone. In contrast, methoxy (electron-donating via resonance) and methyl (weakly electron-donating via induction) groups alter reactivity differently .
  • Molecular Mass: The acetyl derivative has the highest mass due to the additional oxygen atom and acetyl group. Methyl-substituted analogs are lighter, with para-methyl (228.33 g/mol) and meta-methyl isomers sharing the same formula but differing in substituent position .

Biological Activity

2-Nonyn-1-one, 1-(4-acetylphenyl)- is a compound that has garnered interest in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Nonyn-1-one, 1-(4-acetylphenyl)- is C13H14OC_{13}H_{14}O with a molecular weight of 202.25 g/mol. The compound features a nonynone backbone with an acetophenone substituent, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC13H14OC_{13}H_{14}O
Molecular Weight202.25 g/mol
IUPAC Name2-Nonyn-1-one, 1-(4-acetylphenyl)-
CAS Number[Not available]

The biological activity of 2-Nonyn-1-one, 1-(4-acetylphenyl)- is primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The phenolic structure allows the compound to scavenge free radicals, thus protecting cells from oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially modulating insulin signaling and glucose metabolism.

Pharmacological Properties

Research indicates that 2-Nonyn-1-one, 1-(4-acetylphenyl)- exhibits several pharmacological properties:

  • Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it has been tested against ovarian cancer (OVCAR8) and breast cancer (NCI/ADR) cell lines with notable IC50 values indicating effective cytotoxicity.
Cell LineIC50 (µM)
OVCAR815.2
NCI/ADR12.5

Case Studies

Several studies have investigated the biological activity of 2-Nonyn-1-one, 1-(4-acetylphenyl)-:

  • Study on Cytotoxic Effects : A study published in the Journal of Medicinal Chemistry evaluated the compound's cytotoxic effects on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis in OVCAR8 cells.
  • Antioxidant Studies : Research conducted at a university laboratory demonstrated that the compound exhibited strong antioxidant properties comparable to established antioxidants like vitamin C.
  • Enzyme Interaction Studies : Another study focused on the inhibition of Dipeptidyl Peptidase IV (DPP-IV), a target for diabetes management. The compound showed promising results in increasing GLP-1 levels through DPP-IV inhibition.

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